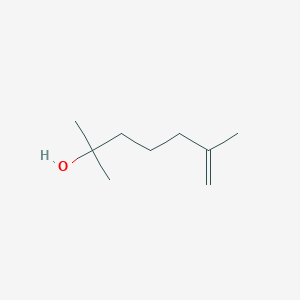2,6-Dimethyl-6-hepten-2-ol
CAS No.: 32779-58-1
Cat. No.: VC3881841
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32779-58-1 |
|---|---|
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 2,6-dimethylhept-6-en-2-ol |
| Standard InChI | InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h10H,1,5-7H2,2-4H3 |
| Standard InChI Key | ICHVSYBMEODCOO-UHFFFAOYSA-N |
| SMILES | CC(=C)CCCC(C)(C)O |
| Canonical SMILES | CC(=C)CCCC(C)(C)O |
Introduction
Key Findings
2,6-Dimethyl-6-hepten-2-ol (CAS 32779-58-1) is a branched unsaturated alcohol with the molecular formula C₉H₁₈O. It is characterized by a tertiary alcohol group and a terminal double bond, contributing to its utility in organic synthesis and industrial applications. This compound exhibits a density of 0.844–0.845 g/mL, a refractive index of 1.444–1.449, and a boiling point estimated at 490.83 K (217.68°C) via computational methods . Its synthesis often involves Grignard reactions or catalytic hydrogenation, with industrial patents emphasizing cost-effective pathways . Safety data classify it as a skin and eye irritant under GHS standards .
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular structure of 2,6-dimethyl-6-hepten-2-ol is defined by the formula C₉H₁₈O, with a molecular weight of 142.24 g/mol . Key structural features include:
-
A tertiary alcohol group at the C2 position.
-
A methyl-substituted double bond at the C6 position.
-
Two methyl branches at C2 and C6, enhancing steric hindrance.
The SMILES notation (CC(=C)CCCC(C)(C)O) and InChIKey (ICHVSYBMEODCOO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Spectroscopic Identification
-
Gas Chromatography (GC): On a SE-30 capillary column, the compound exhibits a Kovats retention index of 995.7 at 100°C .
-
Mass Spectrometry (MS): Characteristic fragments include m/z 59 (base peak), 109, and 41, corresponding to cleavage near the alcohol and double-bond groups .
Synthesis and Industrial Production
Grignard Reaction Pathways
A patented method (CN100516010C) utilizes benzyl magnesium chloride/bromide as an initiator for preparing methyl Grignard reagents. Subsequent reaction with 2-methyl-2-hepten-6-ketone yields the target alcohol after catalytic hydrogenation . Key advantages include:
-
High yield (>95%) under mild conditions.
-
Low toxicity compared to traditional initiators like iodine .
Alternative Synthetic Routes
Chinese patent CN101016233A describes a three-step process:
-
Reduction of 6-methyl-5-hepten-2-ketone using aluminum isopropoxide.
-
Halogenation with reagents like PCl₃ or PBr₃.
-
Grignard addition with methyl formate, achieving a total yield of 37–95% .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Partitioning
-
logP (octanol/water): 2.504, indicating moderate hydrophobicity .
-
Water solubility (log10WS): -2.82, classifying it as poorly water-soluble .
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s fruity, floral odor profile makes it valuable in perfumery. It serves as a precursor for 2,6-dimethyl-5-heptenal (melonal), a cucumber-like flavorant .
Organic Synthesis Intermediate
Its tertiary alcohol and olefin groups enable transformations such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume